Bilastine N-Oxide Bilastine N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20423165
InChI: InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)
SMILES:
Molecular Formula: C28H37N3O4
Molecular Weight: 479.6 g/mol

Bilastine N-Oxide

CAS No.:

Cat. No.: VC20423165

Molecular Formula: C28H37N3O4

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

Bilastine N-Oxide -

Specification

Molecular Formula C28H37N3O4
Molecular Weight 479.6 g/mol
IUPAC Name 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid
Standard InChI InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)
Standard InChI Key LPYQKYKKNGORIP-UHFFFAOYSA-N
Canonical SMILES CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bilastine N-Oxide derivatives arise from the oxidation of Bilastine’s piperidine moiety, resulting in the addition of an oxygen atom to the nitrogen center. The IUPAC name, 2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid, reflects this structural modification . The compound’s 2D and 3D conformers reveal a complex arrangement featuring a benzimidazole ring linked to a piperidine N-oxide group, with a phenethyl side chain terminating in a carboxylic acid substituent .

Isomeric Forms

Commercial Bilastine N-Oxide typically exists as a mixture of cis and trans isomers, differing in the spatial orientation of the N-oxide group relative to the benzimidazole ring . This isomerism influences physicochemical properties such as solubility and crystallization behavior, posing challenges in purification and analytical separation.

Table 1: Key Physicochemical Properties of Bilastine N-Oxide

PropertyValueSource
Molecular FormulaC28H37N3O4\text{C}_{28}\text{H}_{37}\text{N}_{3}\text{O}_{4}
Molecular Weight479.6 g/mol
XLogP3-AA4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds10

Synthesis and Degradation Pathways

Oxidative Formation

Bilastine N-Oxide primarily forms under oxidative conditions, as demonstrated in forced degradation studies using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses reveal a molecular ion peak at m/z 480.4 ([M+H]+^+), corresponding to the addition of an oxygen atom (+16 Da) to Bilastine’s parent structure (m/z 464.3) . This reaction proceeds via nucleophilic attack on the piperidine nitrogen, yielding the N-oxide derivative as a major degradation product.

Stability Implications

The propensity of Bilastine to oxidize into its N-oxide form underscores the importance of stabilizing excipients and protective packaging in pharmaceutical formulations. Studies indicate that Bilastine N-Oxide’s formation accelerates under high-temperature and high-humidity storage conditions, necessitating rigorous stability testing during drug development .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Isocratic HPLC methods employing C18 columns and mobile phases of acetonitrile-phosphate buffer (pH 3.0) have been validated for separating Bilastine N-Oxide from Bilastine and other degradation products . Optimal detection at 230 nm ensures sensitivity, with retention times varying between 6.2 and 7.8 minutes depending on isomer configuration .

LC-MS/MS Fragmentation Patterns

LC-MS/MS analyses elucidate a characteristic fragmentation pathway for Bilastine N-Oxide:

  • Primary cleavage: Loss of the ethoxyethyl group (-C4H9O\text{-C}_4\text{H}_9\text{O}), yielding a fragment at m/z 407.3.

  • Secondary cleavage: Breakdown of the benzimidazole ring, producing ions at m/z 279.1 and 165.0 .
    These patterns enable unambiguous identification in complex matrices, such as degraded drug products.

Pharmacological and Toxicological Profile

Biological Activity

Unlike Bilastine, which exhibits potent histamine H1_1 receptor antagonism, Bilastine N-Oxide shows negligible antihistaminic activity due to steric hindrance at the receptor-binding site . This lack of efficacy underscores its classification as a pharmacologically inactive metabolite.

Regulatory and Industrial Relevance

Quality Control Requirements

Regulatory agencies mandate the quantification of Bilastine N-Oxide in drug products to ensure compliance with impurity thresholds (typically ≤0.15% w/w) . Advanced analytical methods, including hyphenated LC-MS systems, are now standard in quality assurance laboratories.

Formulation Strategies

To mitigate N-oxide formation, manufacturers employ antioxidants such as ascorbic acid and store Bilastine formulations in nitrogen-purged containers. Recent innovations in preservative-free eye drops incorporating hyaluronic acid have also shown promise in enhancing ocular retention while minimizing oxidative degradation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator